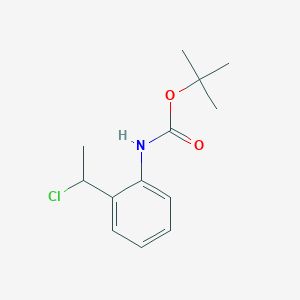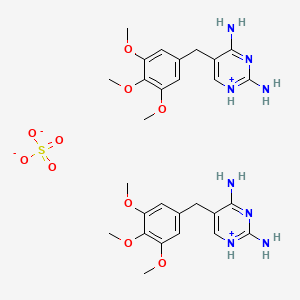
Trimethoprimsulfat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoprimsulfat is a combination of two antimicrobial agents: trimethoprim and sulfamethoxazole. This compound is widely used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. It is known for its effectiveness in inhibiting bacterial growth by targeting specific enzymes involved in folate metabolism.
准备方法
Synthetic Routes and Reaction Conditions
Trimethoprimsulfat is synthesized through a series of chemical reactions involving trimethoprim and sulfamethoxazole. The synthesis of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethoxazole is synthesized by reacting 4-aminobenzenesulfonamide with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques.
化学反应分析
Types of Reactions
Trimethoprimsulfat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.
科学研究应用
Trimethoprimsulfat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the mechanisms of antimicrobial agents and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Used in clinical studies to evaluate its efficacy in treating various bacterial infections and its potential side effects.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Trimethoprimsulfat exerts its effects by inhibiting two key enzymes involved in folate metabolism: dihydrofolate reductase and dihydropteroate synthetase. Trimethoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethoxazole inhibits dihydropteroate synthetase, blocking the synthesis of dihydrofolic acid from para-aminobenzoic acid. The combined action of these two agents results in a synergistic effect, leading to the inhibition of bacterial growth and eventual cell death .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic that inhibits dihydropteroate synthetase.
Trimethoprim: An antifolate antibacterial agent that inhibits dihydrofolate reductase.
Nitrofurantoin: An antibiotic used to treat urinary tract infections, with a different mechanism of action involving the inhibition of bacterial enzymes.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Uniqueness
Trimethoprimsulfat is unique due to its combination of two antimicrobial agents that work synergistically to inhibit bacterial folate metabolism. This dual mechanism of action enhances its effectiveness against a wide range of bacterial infections and reduces the likelihood of bacterial resistance compared to single-agent antibiotics .
属性
分子式 |
C28H38N8O10S |
|---|---|
分子量 |
678.7 g/mol |
IUPAC 名称 |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium-2,4-diamine;sulfate |
InChI |
InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |
InChI 键 |
UILMMYFRNCCPLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


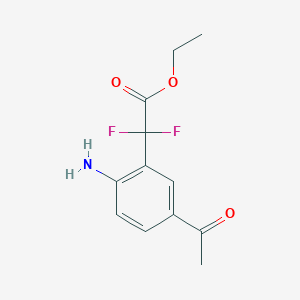
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)
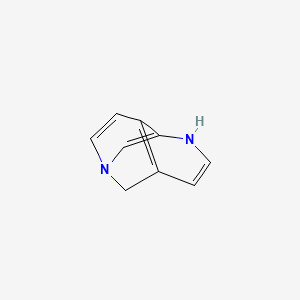
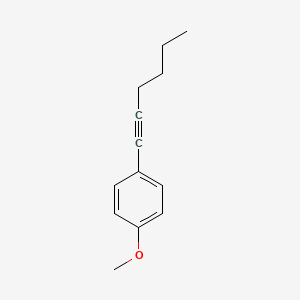

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
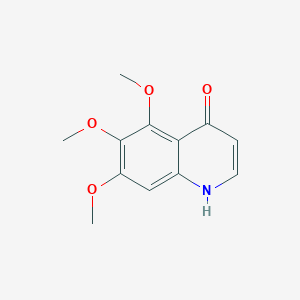
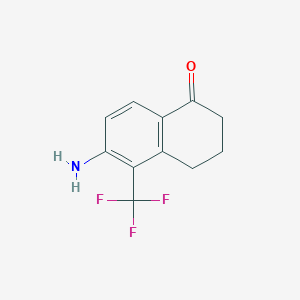
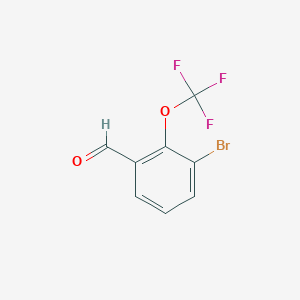


![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)
